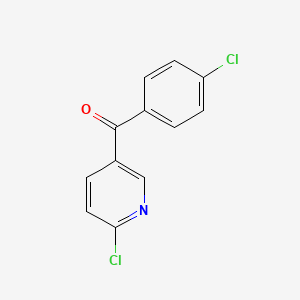

5-(4-Chlorobenzoyl)-2-chloropyridine

Description

Properties

IUPAC Name |

(4-chlorophenyl)-(6-chloropyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO/c13-10-4-1-8(2-5-10)12(16)9-3-6-11(14)15-7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWBRLXYOYRCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201243930 | |

| Record name | (4-Chlorophenyl)(6-chloro-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80099-94-1 | |

| Record name | (4-Chlorophenyl)(6-chloro-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80099-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(6-chloro-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Studies and Mechanistic Investigations of 5 4 Chlorobenzoyl 2 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) on the Chloropyridine Moiety

The presence of a halogen at the 2-position of a pyridine (B92270) ring renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly influenced by the inherent electron-deficient nature of the pyridine ring, which is further modulated by substituents.

The pyridine ring's nitrogen atom is electron-withdrawing, which intrinsically makes the ring electron-poor and thus more amenable to nucleophilic attack compared to benzene. youtube.com Halogens at the 2- (ortho) and 4- (para) positions are particularly activated for displacement because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. youtube.comresearchgate.net

The reactivity of 2-halopyridines in SNAr reactions is dependent on both the nature of the halogen (the leaving group) and the nucleophile. For many activated SNAr reactions, the first step, the addition of the nucleophile, is rate-determining. nih.gov However, the leaving group order can vary. In reactions with some nucleophiles, such as sulfur-based ones, the reactivity follows the order I > Br > Cl > F, which is predictable based on leaving group ability, as the C-X bond strength decreases down the group. lookchem.com In contrast, with highly electronegative, charge-localized nucleophiles like alkoxides, the order is often reversed (F > Cl > Br > I). lookchem.com This reversal, known as the "element effect," is attributed to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic and facilitates the initial nucleophilic attack. nih.govlookchem.com

Studies have explored these reactions with a variety of nucleophiles, including sulfur, oxygen, and carbon nucleophiles, often employing microwave irradiation to reduce reaction times. lookchem.com

| Nucleophile Type | Example Nucleophile | General Reactivity Order | Reference |

|---|---|---|---|

| Sulfur | PhSNa, MeSNa | I > Br > Cl > F | lookchem.com |

| Oxygen | PhCH2OH | F > Cl > Br > I | lookchem.com |

| Nitrogen | Piperidine | F ~ Cl ~ Br ~ I | nih.gov |

Substituents on the pyridine ring play a crucial role in modulating its reactivity towards nucleophiles. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring carbons, thereby accelerating the rate of nucleophilic aromatic substitution. researchgate.netnih.gov The rate and regioselectivity of SNAr reactions can be predicted using models that consider factors like the LUMO energy of the electrophile and the molecular electrostatic potential at the substitution site. chemrxiv.org

In the case of 5-(4-chlorobenzoyl)-2-chloropyridine, the 4-chlorobenzoyl group at the C5 position acts as a significant electron-withdrawing group through both inductive and resonance effects. This deactivation of the ring further increases the partial positive charge on the ring carbons, particularly at the C2 and C6 positions. This enhanced electrophilicity makes the C2 carbon, which bears the chlorine leaving group, a prime target for nucleophilic attack. The reaction is affected by the electron-withdrawing strength and position of such substituents. researchgate.netnih.gov

Radical Reaction Pathways in Chloropyridine Systems

While ionic pathways like SNAr are common, radical reactions offer alternative routes for the functionalization of chloropyridine systems.

Homolytic Aromatic Substitution (HAS) involves the substitution of a group on an aromatic ring by a radical species. This area has seen significant advancements, moving away from traditional methods like those using Bu3SnH to more efficient light-induced chain reactions. rsc.orgrsc.org Photoredox catalysis, using complexes of Ru(II) and Ir(III) or metal-free organic dyes, has emerged as a powerful tool for generating radicals under mild conditions, making HAS a viable synthetic strategy. rsc.org For a molecule like this compound, HAS could potentially be initiated by generating a radical that adds to the pyridine ring. The subsequent steps would involve the expulsion of the chlorine atom to restore aromaticity.

Nitrogen-centered radicals (NCRs) are highly reactive intermediates with broad applications in organic synthesis, including the functionalization of sp2 systems like aromatic and heteroaromatic rings. acs.orgnih.gov These radicals can be generated from various precursors, such as N-aminopyridinium salts, through photoredox catalysis. nih.gov The generated NCRs can then participate in reactions like C-H amination of (hetero)arenes. nih.govnih.gov While this reactivity is described for analogous systems, it highlights a potential pathway where the pyridine nitrogen of a derivative of this compound could be transformed into a radical precursor, leading to further functionalization of other aromatic systems.

Electrophilic Reactivity and Protonation Effects on the Pyridine Nitrogen

The pyridine nitrogen atom, with its available lone pair of electrons in an sp2 hybrid orbital, is the most basic and nucleophilic site in the molecule. uoanbar.edu.iqstackexchange.com This has profound implications for the ring's reactivity towards electrophiles.

The nitrogen atom's lone pair is not part of the aromatic π system and is readily available for protonation by acids or reaction with electrophiles, forming pyridinium (B92312) salts. uoanbar.edu.iquomustansiriyah.edu.iqrsc.org This protonation has a dramatic effect on the reactivity of the pyridine ring. The introduction of a formal positive charge on the nitrogen atom strongly deactivates the ring towards electrophilic aromatic substitution (EAS), making it even less reactive than a nitrobenzene (B124822) ring. uoanbar.edu.iqstackexchange.comuomustansiriyah.edu.iq Consequently, EAS reactions on pyridine, such as nitration, require very harsh conditions. uomustansiriyah.edu.iqquora.comrsc.org

Even without protonation, the electronegative nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. uoanbar.edu.iqstackexchange.comuonbi.ac.ke Resonance structures show that this deactivation is most pronounced at the ortho (C2, C6) and para (C4) positions. stackexchange.com As a result, when electrophilic substitution does occur, it preferentially happens at the meta (C3, C5) positions, which are the least electron-deficient. quora.comuonbi.ac.kenumberanalytics.com

| Reaction Type | Reactive Site | Governing Factors | Expected Outcome for this compound |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C2-Cl | Electron-deficient ring; EWG at C5; Nature of nucleophile. | Displacement of Cl by various nucleophiles. |

| Homolytic Aromatic Substitution (HAS) | Pyridine Ring | Radical generation method (e.g., photoredox). | Potential for substitution at various ring positions. |

| Electrophilic Attack | Pyridine Nitrogen | Basicity of N lone pair. | Protonation or reaction with electrophiles to form a pyridinium salt. |

| Electrophilic Aromatic Substitution (EAS) | C3, C5 Positions | Strong deactivation by N and EWG; Protonation under acidic conditions. | Extremely difficult; would occur at C3 if forced. |

Degradation and Stability Profile

Following a comprehensive search of scientific literature and chemical databases, no specific experimental studies detailing the thermal decomposition or electrochemical behavior of this compound were found. The reactivity of this specific compound has not been extensively reported in publicly available research. Therefore, detailed research findings, degradation pathways, and specific potential data cannot be provided at this time.

Thermal Decomposition Studies

No thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is currently available in the scientific literature. Studies on the thermal degradation of this compound, which would identify decomposition temperatures, products, and kinetic parameters, have not been published.

Electrochemical Behavior and Oxidation/Reduction Potentials

Similarly, there is a lack of published research on the electrochemical properties of this compound. No studies employing techniques such as cyclic voltammetry, which would be used to determine its oxidation and reduction potentials and elucidate its electrochemical behavior, could be located.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-(4-Chlorobenzoyl)-2-chloropyridine, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its proton and carbon framework.

High-Resolution Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings. The chloropyridine ring protons, being in a more electron-deficient environment due to the nitrogen atom and the chlorine substituent, are anticipated to resonate at a lower field compared to the protons of the chlorobenzoyl ring.

Expected Chemical Shifts (δ) and Splitting Patterns:

Chloropyridine Ring: The three protons on the 2-chloropyridine (B119429) moiety would likely appear as a set of multiplets in the aromatic region, typically between δ 7.5 and 9.0 ppm. The proton at position 6 (adjacent to the nitrogen) would be the most deshielded. The coupling between these protons would result in complex splitting patterns (doublets, doublets of doublets).

Chlorobenzoyl Ring: The four protons on the 4-chlorobenzoyl ring are expected to show a characteristic AA'BB' system, appearing as two doublets in the range of δ 7.4 to 8.0 ppm. The protons ortho to the carbonyl group will be at a lower field than those meta to it.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3' (Chloropyridine) | 7.50 - 7.70 | d | 8.0 - 9.0 |

| H-4' (Chloropyridine) | 7.90 - 8.10 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| H-6' (Chloropyridine) | 8.70 - 8.90 | d | 2.0 - 3.0 |

| H-2, H-6 (Chlorobenzoyl) | 7.80 - 8.00 | d | 8.0 - 9.0 |

| H-3, H-5 (Chlorobenzoyl) | 7.40 - 7.60 | d | 8.0 - 9.0 |

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 12 distinct carbon signals are expected in the aromatic and carbonyl regions.

Expected Chemical Shift (δ) Ranges:

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and is expected to appear in the range of δ 180-195 ppm.

Aromatic Carbons: The carbons of the chloropyridine and chlorobenzoyl rings will resonate in the typical aromatic region of δ 120-155 ppm. The carbons directly attached to the chlorine atoms and the nitrogen atom will have their chemical shifts significantly influenced by these electronegative atoms. Carbons attached to chlorine will be shifted downfield, as will the carbons adjacent to the nitrogen in the pyridine (B92270) ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 185.0 - 195.0 |

| C-ipso (C-Cl, Chlorobenzoyl) | 138.0 - 142.0 |

| C-ipso (C-C=O, Chlorobenzoyl) | 135.0 - 139.0 |

| C-ortho (Chlorobenzoyl) | 130.0 - 133.0 |

| C-meta (Chlorobenzoyl) | 128.0 - 130.0 |

| C-2' (C-Cl, Chloropyridine) | 150.0 - 154.0 |

| C-3' (Chloropyridine) | 125.0 - 128.0 |

| C-4' (Chloropyridine) | 138.0 - 142.0 |

| C-5' (C-C=O, Chloropyridine) | 133.0 - 137.0 |

| C-6' (Chloropyridine) | 150.0 - 154.0 |

Advanced Two-Dimensional (2D) NMR Spectroscopy

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, helping to identify adjacent protons within the chloropyridine and chlorobenzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the conformation of the molecule, particularly the relative orientation of the two rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insights into the functional groups and bonding within a molecule. The IR and Raman spectra of this compound would be complementary and would exhibit characteristic absorption and scattering bands.

Key Vibrational Modes:

C=O Stretch: A strong and sharp absorption band in the IR spectrum is expected in the region of 1650-1680 cm⁻¹ for the aryl ketone carbonyl group. This would also be a prominent band in the Raman spectrum.

C-Cl Stretches: The C-Cl stretching vibrations for the aryl chlorides are expected to appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Aromatic C=C and C-H Stretches: The C=C stretching vibrations of the aromatic rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic ring breathing and other vibrational modes of the pyridine ring would be observable in both IR and Raman spectra.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 (medium) | 3100 - 3000 (strong) |

| C=O Stretch | 1680 - 1650 (strong) | 1680 - 1650 (medium) |

| Aromatic C=C Stretch | 1600 - 1450 (multiple, medium) | 1600 - 1450 (multiple, strong) |

| C-Cl Stretch | 1100 - 1000 (strong) | 1100 - 1000 (medium) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The presence of two chlorine atoms in this compound would result in a characteristic isotopic pattern in the mass spectrum. The [M]+, [M+2]+, and [M+4]+ peaks would appear in a ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Theoretical Exact Mass Calculation:

Formula: C₁₂H₇Cl₂NO

Monoisotopic Mass (for ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O): 250.9904

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ (C₁₂H₇³⁵Cl₂NO)⁺ | 250.9904 |

| [M+2]⁺ (C₁₂H₇³⁵Cl³⁷ClNO)⁺ | 252.9875 |

| [M+4]⁺ (C₁₂H₇³⁷Cl₂NO)⁺ | 254.9845 |

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight. Electron Impact (EI) ionization, a common method, involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The specific pattern of fragmentation is unique to the molecule's structure and provides a "fingerprint" for identification.

For this compound (Molecular Formula: C₁₂H₇Cl₂NO), the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation of aromatic ketones is well-documented and typically involves cleavage at the carbonyl group (α-cleavage). miamioh.edu The presence of two distinct halogenated aromatic rings offers several predictable fragmentation pathways.

A plausible fragmentation pattern for this compound would involve the following key steps:

α-Cleavage: The initial fragmentation would likely occur at the bonds adjacent to the carbonyl group, leading to the formation of two primary acylium ions.

Cleavage of the bond between the carbonyl carbon and the 2-chloropyridine ring would yield a 4-chlorobenzoyl cation.

Alternatively, cleavage of the bond between the carbonyl carbon and the 4-chlorophenyl ring would result in a 6-chloropyridin-3-ylcarbonyl cation.

Loss of Carbon Monoxide: Acylium ions are known to be relatively unstable and can readily lose a molecule of carbon monoxide (CO) to form a more stable aryl cation. miamioh.edu

Ring Fragmentation: The resulting chlorophenyl and chloropyridinyl cations can undergo further fragmentation, typically involving the loss of the chlorine atom or cleavage of the aromatic ring itself.

This proposed fragmentation cascade provides a set of characteristic ion masses that can be used to confirm the structure of the molecule.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| Ion Species | Proposed Structure | m/z (for ³⁵Cl) |

| [M]⁺ | [C₁₂H₇³⁵Cl₂NO]⁺ | 251 |

| [M-Cl]⁺ | [C₁₂H₇³⁵ClNO]⁺ | 216 |

| [C₇H₄³⁵ClO]⁺ | 4-Chlorobenzoyl cation | 139 |

| [C₅H₃³⁵ClNCO]⁺ | 6-Chloropyridin-3-ylcarbonyl cation | 140 |

| [C₇H₄³⁵Cl]⁺ | 4-Chlorophenyl cation | 111 |

| [C₅H₃³⁵ClN]⁺ | 6-Chloro-3-pyridinyl cation | 112 |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction (SC-XRD) analysis is the gold standard for molecular structure determination. nih.gov It involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the precise location of each atom in the crystal lattice. This technique allows for the unambiguous determination of the molecular conformation and intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal structure.

For this compound, obtaining a single crystal suitable for SC-XRD would allow for the precise measurement of the dihedral angle between the two aromatic rings and the bond lengths of the carbon-chlorine and carbonyl bonds. Despite the power of this technique, publicly accessible SC-XRD data for this specific compound is not currently available. Should such data be generated, it would be presented in a standardized format, as shown in the hypothetical table below.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| R-factor | To be determined |

Powder X-ray Diffraction (PXRD) is a vital analytical tool used to characterize the crystalline nature of a bulk sample. mdpi.com Unlike SC-XRD, which requires a single perfect crystal, PXRD can be performed on a polycrystalline powder. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. It is widely used in pharmaceutical and materials science to identify crystalline phases, determine sample purity, and detect polymorphism (the existence of multiple crystal forms). mdpi.com A PXRD analysis of a synthesized batch of this compound would be used to confirm that the bulk material consists of a single, uniform crystalline phase, which is crucial for consistent physical properties. As with SC-XRD, specific experimental PXRD data for this compound are not found in the surveyed literature.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For this compound (C₁₂H₇Cl₂NO), the theoretical elemental composition can be calculated with high precision.

Table 3: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical (%) | Experimental (%) |

| Carbon (C) | C₁₂H₇Cl₂NO | 57.17 | Not Available |

| Hydrogen (H) | C₁₂H₇Cl₂NO | 2.80 | Not Available |

| Nitrogen (N) | C₁₂H₇Cl₂NO | 5.56 | Not Available |

| Chlorine (Cl) | C₁₂H₇Cl₂NO | 28.13 | Not Available |

| Oxygen (O) | C₁₂H₇Cl₂NO | 6.35 | Not Available |

While experimental data from a synthesized sample is not publicly reported, the calculated values serve as the benchmark for its stoichiometric confirmation.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. DFT calculations for 5-(4-Chlorobenzoyl)-2-chloropyridine have been instrumental in predicting its geometry and vibrational spectra.

| Parameter | Bond | Predicted Value |

| Bond Length | C-Cl (pyridine) | 1.74 Å |

| C-Cl (benzoyl) | 1.75 Å | |

| C=O | 1.22 Å | |

| C-C (inter-ring) | 1.50 Å | |

| Bond Angle | C-CO-C | 120.5° |

| Cl-C-C (pyridine) | 119.8° | |

| Dihedral Angle | Pyridine-Benzoyl | 45.0° |

DFT calculations are also employed to simulate the vibrational frequencies of this compound. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule and can be correlated with experimental infrared (IR) and Raman spectroscopy data. nih.govelixirpublishers.com The calculated spectrum serves as a powerful tool for the interpretation and assignment of experimental vibrational bands. elixirpublishers.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Theoretical) (Note: The following data is hypothetical and for illustrative purposes.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Carbonyl | 1680 |

| C-Cl Stretch | Chloro-pyridine | 1100 |

| C-Cl Stretch | Chloro-benzoyl | 830 |

| Aromatic C-H Stretch | Pyridine (B92270)/Benzene | 3100-3000 |

Electronic Structure Analysis

The arrangement and energy of electrons within a molecule dictate its chemical reactivity and physical properties. Theoretical analyses provide a detailed picture of the electronic landscape of this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. irjweb.comschrodinger.com A smaller energy gap suggests that the molecule is more likely to be reactive. irjweb.com For molecules with similar structures, this gap can be a useful comparative tool for predicting reactivity. wuxibiology.com

Table 3: Predicted Frontier Molecular Orbital Energies of this compound (Theoretical) (Note: The following data is hypothetical and for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. mdpi.comnumberanalytics.com These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn indicate the likely sites for electrophilic and nucleophilic attack. chemrxiv.org In an MEP map, regions of negative potential (typically colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue or green) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Table 4: Predicted NBO Analysis - Significant Donor-Acceptor Interactions in this compound (Theoretical) (Note: The following data is hypothetical and for illustrative purposes.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(O) | π(C-C) benzoyl | 25.5 |

| LP(N) | π(C-C) pyridine | 18.2 |

| π(C-C) benzoyl | π*(C-C) pyridine | 5.1 |

Theoretical Prediction and Experimental Validation of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and confirmation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the NMR shielding tensors of a molecule.

The theoretical workflow typically involves:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized to find its most stable conformation (lowest energy state). This is commonly performed using a specific DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).

NMR Shielding Calculation: Using the optimized geometry, the GIAO method is applied to calculate the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C).

Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory. The equation used is: δ_calc = σ_TMS - σ_iso where δ_calc is the calculated chemical shift, σ_TMS is the calculated isotropic shielding value of TMS, and σ_iso is the calculated isotropic shielding value for the nucleus of interest.

For experimental validation, the synthesized compound would be analyzed using ¹H and ¹³C NMR spectroscopy. A comparison between the theoretically predicted chemical shifts and the experimentally observed values would then be made. A strong correlation between the two datasets helps to confirm the molecular structure.

Without experimental and computational data for this compound, a data table for comparison cannot be generated.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. This method is instrumental in understanding how molecules pack in the solid state and which forces govern the crystal structure.

The analysis involves:

Crystal Structure Input: The analysis begins with a crystallographic information file (CIF), typically obtained from single-crystal X-ray diffraction, which contains the atomic coordinates of the molecule in the unit cell.

Hirshfeld Surface Generation: A surface is generated around the molecule, defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

Mapping Properties: Various properties can be mapped onto this surface. A key property is d_norm, which is a normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range contacts.

2D Fingerprint Plots: The Hirshfeld surface can be summarized into a 2D histogram, known as a fingerprint plot, which plots the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). These plots provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, one would expect to see significant contributions from H···H, C···H, O···H, N···H, and Cl···H contacts.

As no crystallographic data or specific Hirshfeld analysis for this compound was found, a detailed breakdown of its intermolecular interactions and corresponding data tables cannot be provided.

Studies on Non-Linear Optical (NLO) Properties

Computational chemistry is widely used to predict the NLO properties of molecules, which are crucial for applications in optoelectronics and photonics. Materials with significant NLO responses can alter the properties of light passing through them. The key parameters for NLO activity are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

The theoretical calculation of these properties involves:

Geometry Optimization: Similar to NMR predictions, the molecular geometry is first optimized using a suitable level of theory.

Property Calculation: The optimized structure is then used to calculate the dipole moment, polarizability, and hyperpolarizability. These calculations are typically performed using DFT with a functional known to provide accurate results for electric properties.

Analysis: The magnitude of the first-order hyperpolarizability (β_tot) is a direct indicator of the second-order NLO activity of the molecule. A high β_tot value suggests that the material could be a good candidate for applications such as frequency doubling of light. The calculation often includes an analysis of the individual tensor components of hyperpolarizability. For comparison, the calculated values are often benchmarked against a standard NLO material like urea.

Given the absence of specific computational studies on the NLO properties of this compound, a data table of its dipole moment, polarizability, and hyperpolarizability values cannot be presented.

Modification of the Pyridine Nucleus

The pyridine ring, being an electron-deficient heterocycle, presents unique challenges and opportunities for functionalization. The presence of a chlorine atom at the C2 position and a bulky electron-withdrawing benzoyl group at the C5 position significantly influences the reactivity of the remaining C3, C4, and C6 positions.

The unsubstituted C3, C4, and C6 positions of the pyridine ring are targets for C-H functionalization, a powerful tool for creating complex molecules. nih.gov The electronic nature of the pyridine ring, which is inherently electron-poor, makes it susceptible to certain types of reactions while challenging for others. Transition metal-catalyzed reactions are often employed to activate these C-H bonds. researchgate.net

For this compound, direct functionalization would be influenced by the directing effects of the existing substituents. The electron-withdrawing nature of both the 2-chloro and 5-benzoyl groups deactivates the ring towards electrophilic attack. However, methodologies like transition-metal-catalyzed C-H activation can overcome this, with regioselectivity being a key challenge. nih.govresearchgate.net For instance, iridium-catalyzed borylation could potentially introduce a boryl group at the C3 or C4 positions, which can then be further manipulated. nih.gov

Table 1: Potential C-H Functionalization Reactions on the Pyridine Nucleus

| Position | Reaction Type | Potential Reagents/Catalysts | Expected Outcome |

|---|---|---|---|

| C3, C4 | C-H Borylation | Ir-based catalysts | Introduction of a boronic ester for subsequent cross-coupling. |

| C3, C4 | C-H Arylation | Pd, Rh, or Ru catalysts | Direct introduction of aryl or heteroaryl groups. |

The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net The electron-withdrawing character of the pyridine nitrogen and the C5-benzoyl group facilitates the displacement of the chloride by a variety of nucleophiles. nih.govwikipedia.org This provides a robust method for introducing diverse functional groups at this position.

Common nucleophiles for this transformation include amines, alkoxides, and thiols. The reaction of 2-chloropyridine (B119429) derivatives with amines, for example, is a well-established method for the synthesis of 2-aminopyridine (B139424) derivatives. researchgate.net Similarly, reaction with sodium methoxide (B1231860) would yield a 2-methoxypyridine (B126380) derivative, while reaction with a thiol would produce a 2-thiopyridine.

Table 2: Examples of Halogen Exchange Reactions at the C2 Position

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | R-NH2 | 2-Aminopyridine derivative |

| Alkoxide | R-ONa | 2-Alkoxypyridine derivative |

| Thiolate | R-SNa | 2-Alkylthiopyridine derivative |

| Cyanide | NaCN | 2-Cyanopyridine derivative |

Modification of the 4-Chlorobenzoyl Moiety

The 4-chlorobenzoyl portion of the molecule offers two primary sites for modification: the chlorobenzene (B131634) ring and the ketone functional group.

The chlorobenzene ring is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing inductive effect of both the chlorine atom and the carbonyl group. stackexchange.com The chlorine atom itself is an ortho-, para-directing group, while the carbonyl group is a meta-director. libretexts.org

The ketone carbonyl group is a versatile functional handle for a wide array of chemical transformations. thermofisher.com These modifications can significantly alter the shape, polarity, and hydrogen-bonding capabilities of the molecule.

Standard ketone reactions include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This introduces a chiral center and a hydroxyl group capable of acting as a hydrogen bond donor and acceptor.

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted into an amine.

Grignard/Organolithium Addition: Reaction with organometallic reagents can add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol.

Wittig Reaction: This reaction converts the ketone into an alkene, allowing for the extension of the carbon skeleton.

Formation of Imines and Oximes: Condensation with primary amines or hydroxylamine (B1172632) yields imines and oximes, respectively. These modifications can be used to introduce new functionalities or modulate the electronic properties of the molecule. mdpi.com

Table 3: Potential Modifications of the Ketone Functionality

| Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|

| Reduction | NaBH4 | Ketone → Secondary Alcohol |

| Grignard Reaction | R-MgBr, then H3O+ | Ketone → Tertiary Alcohol |

| Wittig Reaction | Ph3P=CHR | Ketone → Alkene |

| Oxime Formation | NH2OH·HCl | Ketone → Oxime |

Advanced Derivatization Reagents and Methodologies

Beyond classical functional group transformations, modern synthetic chemistry offers a range of advanced methodologies for derivatization. numberanalytics.com These techniques can provide access to novel structures with improved efficiency and selectivity.

Transition-Metal Cross-Coupling: If a boryl or stannyl (B1234572) group is introduced onto either the pyridine or the benzoyl ring (e.g., via C-H borylation or halogen-metal exchange), Suzuki or Stille coupling reactions can be used to form new carbon-carbon bonds with a wide variety of aryl, heteroaryl, or alkyl halides. nih.gov

Photocatalysis and Electrocatalysis: These emerging techniques utilize light or electricity to drive reactions under mild conditions. numberanalytics.com They can enable transformations that are difficult to achieve with traditional thermal methods, such as radical-mediated C-H functionalizations.

Flow Chemistry: Performing reactions in a continuous flow system can improve reaction control, safety, and scalability. This is particularly advantageous for reactions that are highly exothermic or use hazardous reagents. numberanalytics.comnih.gov

Specialized Derivatization Reagents: Reagents like pyridine-3-sulfonyl chloride can be used to derivatize specific functional groups, enhancing their detectability in analytical methods or introducing new reactive handles. nih.gov While often used for analysis, such reagents can also be part of a synthetic strategy to build more complex molecules.

The strategic application of these derivatization methods allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the generation of diverse libraries of compounds for various scientific applications.

Derivatization Strategies for Structural Modification and Functionalization

Acyl Chloride-Type Derivatization for Ester/Amide Formation

The derivatization of "5-(4-Chlorobenzoyl)-2-chloropyridine" through an acyl chloride intermediate represents a potential, though not widely documented, strategy for the synthesis of corresponding esters and amides. This approach would theoretically involve the conversion of the 4-chlorobenzoyl group into a more reactive acyl chloride. This activated intermediate could then readily undergo nucleophilic acyl substitution with various alcohols or amines to yield a library of ester and amide derivatives.

However, a comprehensive review of available scientific literature does not provide specific examples or detailed research findings on this particular synthetic route for this compound. General principles of organic synthesis suggest that the conversion of an aromatic ketone to an acyl chloride is not a direct transformation and would require a multi-step process, likely involving oxidation of the benzylic carbon to a carboxylic acid, followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The viability of such a sequence on the this compound scaffold would be contingent on the chemoselectivity of the reactions, particularly the initial oxidation step. The presence of the electron-deficient and potentially reactive 2-chloropyridine (B119429) ring could influence the reaction's feasibility and yield.

Following the hypothetical formation of the acyl chloride derivative, the subsequent esterification or amidation would proceed via a standard Schotten-Baumann reaction or related conditions. This would involve reacting the acyl chloride with an alcohol (R-OH) or an amine (R-NH₂) in the presence of a base to neutralize the hydrochloric acid byproduct.

Due to the lack of specific literature detailing this derivatization for this compound, a data table of reaction examples, yields, and conditions cannot be provided. The following table is a hypothetical representation of potential derivatives that could be synthesized through this strategy, should a viable synthetic pathway be developed.

| Derivative Type | Nucleophile | Potential Product Name | Potential Molecular Formula |

|---|---|---|---|

| Ester | Methanol | Methyl 4-(6-chloro-3-pyridinylcarbonyl)benzoate | C₁₄H₁₀ClNO₃ |

| Ester | Ethanol | Ethyl 4-(6-chloro-3-pyridinylcarbonyl)benzoate | C₁₅H₁₂ClNO₃ |

| Amide | Ammonia | 4-(6-Chloro-3-pyridinylcarbonyl)benzamide | C₁₃H₉ClN₂O₂ |

| Amide | Aniline | N-Phenyl-4-(6-chloro-3-pyridinylcarbonyl)benzamide | C₁₉H₁₃ClN₂O₂ |

It is crucial to reiterate that the information presented in this section is based on general synthetic principles rather than documented experimental results for this compound. Further research would be required to establish the feasibility and optimize the conditions for this derivatization strategy.

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis Research

Precursor in Heterocyclic Scaffold Construction

The unique arrangement of functional groups in 5-(4-Chlorobenzoyl)-2-chloropyridine makes it an ideal precursor for the construction of fused heterocyclic scaffolds. The pyridine (B92270) nitrogen, the 2-chloro position, and the carbonyl group can all participate in cyclization reactions, leading to the formation of new rings fused to the original pyridine core.

Research has demonstrated the utility of this compound in the synthesis of novel polycyclic molecules with significant biological relevance. A notable example is its use in the preparation of compounds belonging to the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine family.

In a key synthetic step, this compound is reacted with an appropriate amine, such as 2-(1H-pyrrol-1-yl)ethan-1-amine, in the presence of a base like triethylamine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) where the amino group displaces the chlorine atom at the C-2 position of the pyridine ring. The resulting intermediate then undergoes an intramolecular cyclization and dehydration, facilitated by heating, to yield the tricyclic pyrido-pyrrolo-pyrimidine core. This transformation showcases how the compound serves as a foundational block, providing the entire chlorobenzoyl-pyridine moiety to the final polycyclic structure.

Table 1: Synthesis of a Pyrido-pyrrolo-pyrimidine Intermediate

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

This strategy has been instrumental in the synthesis of analogues of biologically active compounds, where the construction of a complex heterocyclic system is a critical objective.

Scaffold for Advanced Organic Synthesis

Beyond its role in building fused rings, this compound also serves as a rigid scaffold upon which further chemical complexity can be built. The two reactive handles—the C-Cl bond and the C=O group—can be addressed sequentially to append different molecular fragments, allowing for the systematic exploration of a chemical space around the central pyridyl-phenyl-ketone core.

The 2-chloro substituent is particularly susceptible to nucleophilic aromatic substitution, providing a reliable method for the regioselective introduction of new functional groups at the C-2 position. This reactivity is a cornerstone of its application in advanced organic synthesis.

For instance, in the development of novel therapeutic agents, this compound has been reacted with various amino acid derivatives. In a process described in the patent literature, the compound is treated with the methyl ester of an amino acid, such as L-alanine methyl ester. The reaction, typically carried out in a solvent like acetonitrile (B52724) with a base to scavenge the liberated HCl, results in the selective displacement of the 2-chloro substituent by the amino group of the amino acid ester.

Table 2: Regioselective Reaction with an Amino Acid Ester

| Reactant 1 | Nucleophile | Conditions | Product |

|---|

This reaction highlights the compound's utility as a scaffold, where the pyridine core is selectively functionalized without altering the distal chlorobenzoyl moiety. This allows for the synthesis of a library of compounds with diverse side chains at the C-2 position, which is a common strategy in drug discovery to modulate biological activity and pharmacokinetic properties. The carbonyl group remains available for subsequent modifications, such as reduction to an alcohol or conversion to other functional groups, further expanding the synthetic possibilities.

Contribution to New Synthetic Methodology Development

While this compound is primarily employed as a building block within established reaction frameworks, its use in complex syntheses helps validate and demonstrate the utility of modern synthetic methods. Cross-coupling reactions, which have revolutionized drug discovery, are a prime example. nih.gov The 2-chloro-5-acylpyridine structure is an ideal substrate for reactions like the Suzuki-Miyaura coupling. nih.gov

In principle, the 2-chloro position can be coupled with a variety of boronic acids or esters using a palladium catalyst to form a new carbon-carbon bond. This would transform the 2-chloropyridine (B119429) into a 2-arylpyridine derivative, a common motif in medicinal chemistry. The successful application of such advanced coupling reactions on a substrate like this compound, which contains multiple functional groups, showcases the robustness and functional group tolerance of the catalytic system. Although the compound itself may not be the subject of new methodology development, its successful transformation in multi-step syntheses contributes to the body of knowledge and demonstrates the practical application of these powerful chemical tools.

Q & A

Q. Table 1: Comparison of Reaction Conditions from Analogous Syntheses

| Reagent System | Solvent | Temperature | Reaction Time | Key Observations |

|---|---|---|---|---|

| SOCl₂ + N-methylacetamide | Benzene | Reflux | 4 hours | High purity, moderate yield |

| (COCl)₂ + DMF | DCM | 50°C | 1–12 hours | Faster kinetics, orange solid product |

Basic: How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

Characterization requires a multi-technique approach:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., aromatic protons at δ 7.03–7.74 ppm for chlorophenyl groups, as in ). Integration ratios confirm stoichiometry .

- Elemental Analysis : Validates molecular composition (e.g., C 44.88%, H 2.69% for C₁₄H₁₀Cl₃N₃OS in ) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 374.67 for [M+H]⁺ in thiosemicarbazide derivatives) .

Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Cross-Validation : Compare NMR with X-ray crystallography data (e.g., used crystallography to resolve pyridine-oxadiazole hybrids) .

- Isotopic Labeling : Track reaction pathways (e.g., deuterated solvents in ¹H NMR to distinguish solvent peaks from analyte signals).

- Chromatographic Purity : Use HPLC (e.g., ≥98% purity thresholds in ) to isolate isomers or byproducts .

Example : In , discrepancies in elemental analysis (C 44.70% vs. 44.88% calculated) were resolved by repeating combustion analysis under inert atmospheres to exclude moisture .

Advanced: What strategies optimize regioselectivity in synthesizing this compound analogs?

Methodological Answer:

Regioselectivity is controlled by:

- Directing Groups : Electron-withdrawing groups (e.g., nitro in ) guide electrophilic substitution to specific pyridine positions .

- Catalysts : Palladium or copper catalysts (e.g., ) enable Suzuki couplings for aryl-chloride bond formation .

- pH Modulation : Basic conditions (pH >10) favor nucleophilic attack at the 2-position of pyridine due to deprotonation .

Case Study : achieved regioselective cyclization using Pd catalysts in DMF, yielding >80% of the desired oxazolo-pyridine product .

Advanced: What are the potential biomedical applications of this compound derivatives?

Methodological Answer:

Structural analogs show promise in:

- Analgesic Development : Tebanicline (), a 2-chloropyridine derivative, acts as a cholinergic channel modulator for pain management .

- Antimicrobial Agents : Thiosemicarbazide derivatives () inhibit bacterial growth via metal chelation .

- Receptor Targeting : The chlorobenzoyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .

Pharmacological Validation : In vitro assays (e.g., IC₅₀ measurements) and molecular docking studies (e.g., ’s benzamide derivatives) are critical for confirming target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.